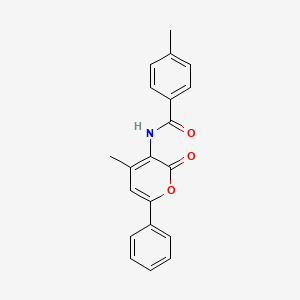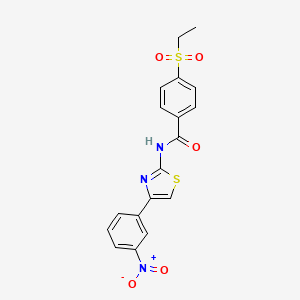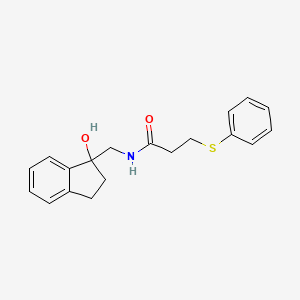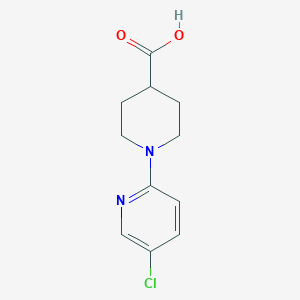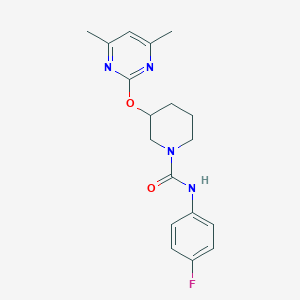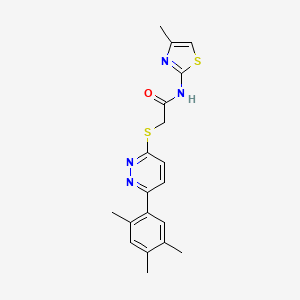
N-(4-methylthiazol-2-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methylthiazol-2-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)acetamide" pertains to a class of molecules that have been studied for their potential biological activities and chemical properties. Such compounds are often synthesized for the exploration of their pharmacological potential and to understand their interaction with biological systems.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Shibuya et al. (2018) reported the synthesis of a complex molecule with a pyridylacetamide head and benzimidazole tail, highlighting the importance of careful molecular design for enhanced solubility and bioavailability (Shibuya et al., 2018).
Molecular Structure Analysis
Structural elucidation of similar compounds is typically achieved using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods allow for the detailed characterization of the molecular framework and the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Compounds like "this compound" undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity pattern of such molecules can be influenced by the electronic and steric properties of the substituents.
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are crucial for determining the compound's suitability for further development as a potential therapeutic agent. These properties are influenced by the molecular structure and can be tailored through structural modifications.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar molecules have shown that the introduction of specific substituents can significantly alter these properties, affecting the compound's biological activity and stability.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar compounds has focused on synthesizing various derivatives to explore their chemical properties and potential applications. For instance, the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those similar to the specified compound, has been extensively studied. These compounds were synthesized and structurally elucidated using spectral data and elemental analyses, indicating a keen interest in developing novel compounds with potential biological activities (Evren et al., 2019).
Biological Evaluation and Potential Therapeutic Uses
Derivatives of the specified compound have been evaluated for their anticancer activity, with certain compounds displaying selective cytotoxicity against human lung adenocarcinoma cells. This selective activity suggests potential therapeutic applications in treating cancer (Evren et al., 2019). Furthermore, the study of heterocycles incorporating thiadiazole moiety against the cotton leafworm indicates the broader applicability of similar compounds in agricultural settings as insecticidal agents (Fadda et al., 2017).
Antimicrobial Activities
The antimicrobial activities of novel thiazole derivatives have been explored, with some compounds exhibiting significant anti-bacterial and anti-fungal activities. This highlights the potential of derivatives of the specified compound in developing new antimicrobial agents (Saravanan et al., 2010).
Antioxidant Properties
The synthesis and evaluation of thiazole-acetamide derivatives have included investigations into their antioxidant properties. Molecular docking studies have been conducted to estimate their efficacy against antioxidant enzyme receptors, indicating the potential of these compounds in mitigating oxidative stress-related conditions (Hossan, 2020).
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-11-7-13(3)15(8-12(11)2)16-5-6-18(23-22-16)25-10-17(24)21-19-20-14(4)9-26-19/h5-9H,10H2,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJHSKLBDJORLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
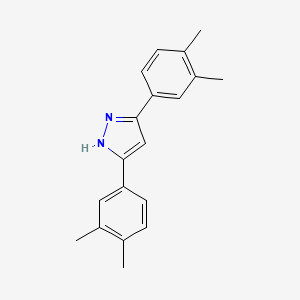

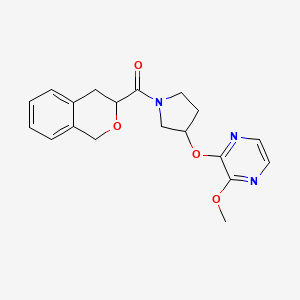
amino}acetamide](/img/structure/B2486438.png)
